4-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
The compound 4-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a central thiazole ring substituted with a 4-fluorophenyl group and a methyl group. The sulfonamide moiety is attached via an ethyl linker to the thiazole and further substituted with a bromine atom at the para position of the benzene ring.
Properties
IUPAC Name |
4-bromo-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2O2S2/c1-12-17(25-18(22-12)13-2-6-15(20)7-3-13)10-11-21-26(23,24)16-8-4-14(19)5-9-16/h2-9,21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNASCOMMPDRZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the bromine atom. The final step involves the sulfonation to introduce the benzenesulfonamide group. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide exhibit significant antimicrobial properties. A study by Balthazar et al. (2021) highlighted the effectiveness of thiazole derivatives against various bacterial strains, suggesting that this compound may have similar efficacy due to its structural characteristics .
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. For instance, a study demonstrated that thiazole-containing compounds could inhibit cancer cell proliferation through the modulation of specific signaling pathways. The presence of the bromine atom in the compound may enhance its interaction with biological targets, potentially increasing its potency against cancer cells .
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema. The specific structure of this compound suggests it may be a potent inhibitor of these enzymes .
Materials Science Applications
Polymer Chemistry
The incorporation of thiazole derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique electronic properties of thiazoles can improve the conductivity and strength of polymers used in electronic applications .
Nanotechnology
Recent advancements in nanotechnology have seen the use of sulfonamide derivatives in the synthesis of nanoparticles. These nanoparticles can serve as drug delivery systems or contrast agents in imaging techniques due to their biocompatibility and functionalization capabilities .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives demonstrated that compounds with similar structures to this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics, indicating potential as a new class of antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on thiazole-based compounds revealed that they could induce apoptosis in breast cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This suggests that this compound may also exhibit similar anticancer properties .
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The target compound shares structural motifs with several sulfonamide and thiazole-based analogues documented in the literature. Key differences lie in substituent positions, halogenation patterns, and linker groups. Below is a detailed comparison:
Table 1: Comparison of Structural Features
Functional Implications
Halogen Effects: The bromine in the target compound enhances lipophilicity and may improve membrane permeability compared to chlorine or fluorine analogues (e.g., compound 4 in ). Bromine’s larger atomic radius could also influence steric interactions in binding pockets. The 4-fluorophenyl group on the thiazole (target) vs.
Linker and Core Modifications: Ethyl linkers (common in the target and analogues) balance flexibility and rigidity, but replacing sulfonamide with ethanediamide (as in ) reduces acidity and hydrogen-bonding capacity, which is critical for target engagement.
Substituent Positioning :
Inferred Pharmacological and Physicochemical Properties
While explicit biological data are unavailable in the provided evidence, structural trends suggest:
- Solubility: The bromine and sulfonamide groups in the target compound likely confer moderate aqueous solubility, though less than methoxy- or amino-substituted analogues (e.g., ).
- Metabolic Stability : The thiazole ring (vs. oxazole in ) may resist oxidative metabolism due to sulfur’s electron-withdrawing effects, as supported by its presence in metabolites like 2-(4-methyl-1,3-thiazol-5-yl)ethyl acetate .
- Binding Affinity: The combination of bromine (hydrophobic pocket filling) and fluorophenyl (dipole interactions) could enhance target binding compared to non-halogenated analogues.
Biological Activity
The compound 4-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a sulfonamide group attached to a thiazole moiety, which is known for its diverse biological properties. The presence of bromine and fluorine substituents enhances the compound's lipophilicity and may influence its biological interactions.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown selective inhibition of cancer cell proliferation. The IC50 values for related thiazole derivatives against various cancer cell lines range from 70 to 160 μM, suggesting moderate to high potency in inhibiting cancer cell growth .
Cardiovascular Effects
A study examining the cardiovascular effects of benzene sulfonamides found that certain derivatives can significantly affect perfusion pressure and coronary resistance. Specifically, 4-(2-amino-ethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure in isolated rat heart models, indicating potential implications for cardiovascular health . The interactions with calcium channels were suggested as a mechanism for these effects.
Antimicrobial Activity
Thiazole-containing compounds have also been reported to exhibit antimicrobial properties. For example, derivatives have shown activity comparable to standard antibiotics against various bacterial strains, indicating a potential role in treating infections .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Calcium Channel Modulation : As indicated in cardiovascular studies, it may interact with calcium channels, affecting vascular resistance and perfusion pressure.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
Case Studies
Several studies have highlighted the biological activity of sulfonamide derivatives:
- A study on the cardiovascular effects of benzene sulfonamides demonstrated that certain compounds reduced coronary resistance and perfusion pressure significantly over time .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | No effect |
| Benzene Sulfonamide | 0.001 | Baseline |
| Compound 2 | 0.001 | Decreased |
| Compound 3 | 0.001 | Decreased |
Q & A
Q. What are the optimal synthetic routes for 4-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including sulfonamide coupling and thiazole ring formation. Key steps include:
- Sulfonamide formation : Reacting 4-bromobenzenesulfonyl chloride with a thiazole-containing amine intermediate under basic conditions (e.g., pyridine or triethylamine) .
- Thiazole synthesis : Cyclization of thiourea derivatives with α-haloketones, as described in analogous thiazole syntheses .
Yield optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate solubility. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : and NMR confirm the sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and thiazole ring (δ ~2.5 ppm for methyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z ~465–470) .
- HPLC : Assess purity (>95% recommended for biological assays) using a C18 column with acetonitrile/water mobile phase .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, or antimicrobial activity via broth microdilution .
- Targeted studies : Use molecular docking to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, guided by structural analogs .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation predictions?
- Single-crystal X-ray diffraction : Resolves ambiguities in sulfonamide-thiazole dihedral angles and hydrogen-bonding networks. SHELXL refinement (via Olex2 or similar software) is critical for accuracy .
- Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G** basis set). Discrepancies >0.05 Å in bond lengths suggest computational model adjustments .
Q. What strategies address inconsistencies in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell density, serum concentration) to minimize variability .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) explains activity loss in certain models .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the bromophenyl ring) with bioactivity using ML tools (Random Forest, SVM) .
- Molecular dynamics (MD) : Simulate binding to targets like EGFR or HER2 over 100 ns trajectories to identify stable interaction motifs .
Q. What experimental and theoretical approaches validate the compound’s mechanism of action?
- Fluorescence quenching : Monitor interactions with serum albumin (BSA/HSA) via spectrofluorometry to assess drug distribution .
- Kinetic studies : Measure inhibition constants () for enzyme targets using Lineweaver-Burk plots .
Methodological Notes
- SHELX refinement : Prioritize high-resolution (<1.0 Å) data for accurate thermal parameter modeling .
- Multi-technique validation : Combine XRD, NMR, and computational data to resolve structural ambiguities .
- Data transparency : Archive raw crystallographic data (CCDC depository) and computational input files (e.g., .com/.gjf) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
